2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine
Description
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethylamine side chain at the 5-position. The trifluoromethyl group is a key structural motif known for enhancing metabolic stability, lipophilicity, and binding affinity in medicinal chemistry due to its electron-withdrawing properties and resistance to oxidative degradation . This compound’s ethylamine moiety may facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or ionic interactions.
Properties
Molecular Formula |
C5H7F3N4 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12) |
InChI Key |
WPJBXEBBCVHLLN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NC(=NN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. The reaction proceeds smoothly in the presence of acidic additives such as TsOH H₂O in toluene at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability and efficiency of the multi-component reaction mentioned above make it a promising candidate for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions typically occur under acidic conditions with additives such as TsOH H₂O in toluene .
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-1,2,4-triazole derivatives, which have significant pharmaceutical and industrial applications .
Scientific Research Applications
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine has extensive applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various complex molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to various biological effects. For example, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
The following analysis compares 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Substituents
Biological Activity
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is C6H8F3N5. Its molecular weight is approximately 201.16 g/mol. The compound features a triazole ring and an amine group, which are critical for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C6H8F3N5 |
| Molecular Weight | 201.16 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
| InChI Key | XXXXXX |
The biological activity of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the binding affinity to enzymes and receptors due to increased hydrophobic interactions. The triazole ring can participate in hydrogen bonding, contributing to the compound's overall efficacy.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.
Biological Activity
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
Antimicrobial Activity
Research indicates that 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- Efficacy against Gram-positive and Gram-negative bacteria : Studies reported minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
The compound has shown promise as an anticancer agent:
- Cytotoxicity : In vitro studies demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.5 to 10 µM.
- Mechanism : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Case Studies
Several case studies have explored the biological activity of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Findings : Demonstrated significant inhibition of bacterial growth with MIC values lower than those of standard antibiotics.
-
Anticancer Study :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Findings : Induced apoptosis in MCF-7 cells with a notable increase in caspase-3 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
